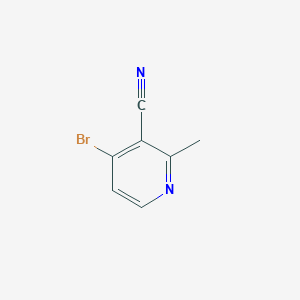

4-Bromo-2-methylnicotinonitrile

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H5BrN2 |

|---|---|

Molecular Weight |

197.03 g/mol |

IUPAC Name |

4-bromo-2-methylpyridine-3-carbonitrile |

InChI |

InChI=1S/C7H5BrN2/c1-5-6(4-9)7(8)2-3-10-5/h2-3H,1H3 |

InChI Key |

KNZVOYCHFQZHIM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC=CC(=C1C#N)Br |

Origin of Product |

United States |

Synthetic Methodologies for 4 Bromo 2 Methylnicotinonitrile

Direct Synthesis Routes

Direct synthesis methods focus on constructing the 4-bromo-2-methylnicotinonitrile ring system from acyclic or simpler cyclic precursors. These routes are often favored for their ability to introduce the required substituents in a controlled manner during the ring-formation process.

Multi-Component Reactions and One-Pot Strategies

Multi-component reactions (MCRs), also known as one-pot reactions, represent an efficient approach to synthesizing complex molecules like this compound. nih.govfrontiersin.org These reactions involve combining three or more reactants in a single step to form a product that incorporates structural elements from each starting material. nih.govfrontiersin.org The primary advantages of MCRs include reduced reaction times, minimized waste generation, and the elimination of intermediate purification steps, aligning with the principles of green chemistry. nih.govfrontiersin.org While specific MCRs leading directly to this compound are not extensively detailed in the provided information, the general principles of MCRs, such as the Hantzsch pyridine (B92270) synthesis or variations thereof, could be adapted for this purpose. organic-chemistry.org For instance, a hypothetical MCR could involve the condensation of an enamine, an active methylene (B1212753) compound (like malononitrile), and a brominated building block.

Cyclization Approaches from Acyclic Precursors

The construction of the pyridine ring can be achieved through the cyclization of appropriately functionalized acyclic precursors. This strategy relies on the intramolecular reaction of a linear molecule containing all the necessary atoms to form the heterocyclic ring. While specific examples for this compound are not provided, a general approach could involve the synthesis of a 1,5-dicarbonyl compound or a related derivative, which can then undergo cyclization with an ammonia (B1221849) source to form the pyridine ring. The bromo and cyano groups would need to be incorporated into the acyclic precursor at the correct positions to yield the desired product.

Knoevenagel Condensation and Subsequent Cyclization Pathways

The Knoevenagel condensation is a powerful tool in carbon-carbon bond formation and can be a key step in the synthesis of substituted pyridines. organic-chemistry.orgnih.govbhu.ac.inmdpi.comresearchgate.net This reaction typically involves the condensation of an aldehyde or ketone with an active methylene compound, such as malononitrile (B47326), in the presence of a base. bhu.ac.inmdpi.com For the synthesis of this compound, a plausible pathway would involve the Knoevenagel condensation of a brominated carbonyl compound with malononitrile. The resulting α,β-unsaturated dinitrile could then undergo a subsequent cyclization reaction, often with the introduction of a methyl group donor, to form the final pyridine ring. Various catalysts, including basic catalysts and Lewis acids like boric acid, have been shown to be effective in promoting Knoevenagel condensations. nih.govmdpi.com

| Method | Description | Advantages | Potential Challenges |

| Multi-Component Reactions | Three or more reactants combine in a single step. nih.govfrontiersin.org | High efficiency, reduced waste, and shorter reaction times. nih.govfrontiersin.org | Optimization of reaction conditions can be complex. |

| Cyclization of Acyclic Precursors | Intramolecular reaction of a linear molecule to form the ring. | Good control over substituent placement. | Synthesis of the acyclic precursor can be multi-step. |

| Knoevenagel Condensation | Condensation of a carbonyl with an active methylene compound. organic-chemistry.orgbhu.ac.in | Well-established reaction with a wide range of substrates. organic-chemistry.orgbhu.ac.in | May require a subsequent cyclization step. |

Functionalization of Pre-existing Pyridine Scaffolds

An alternative and often more direct approach to this compound involves modifying an existing pyridine ring. This strategy is particularly useful when the corresponding unfunctionalized or partially functionalized pyridine is readily available.

Selective Bromination Techniques

Selective bromination of a pre-existing 2-methylnicotinonitrile scaffold is a common and effective method. The regioselectivity of the bromination is directed by the existing substituents on the pyridine ring. The electron-donating methyl group and the electron-withdrawing cyano group influence the position of electrophilic attack by the brominating agent.

A frequently employed method involves the use of bromine (Br₂) in a suitable solvent, often in the presence of a base to neutralize the hydrogen bromide byproduct. Another approach utilizes N-Bromosuccinimide (NBS) as a milder and more selective brominating agent. The reaction conditions, such as temperature and the choice of solvent, are crucial for achieving high selectivity and yield. For instance, carrying out the reaction at or below room temperature can help to minimize side reactions.

| Reagent | Typical Conditions | Advantages | Reference |

| Bromine (Br₂) | Acetic acid, sodium carbonate | Readily available and cost-effective. | |

| N-Bromosuccinimide (NBS) | Acetonitrile, ammonium (B1175870) acetate | Milder conditions, easier handling. |

Nucleophilic Aromatic Substitution (SNAr) on Halopyridines

Nucleophilic aromatic substitution (SNAr) provides another route to this compound, typically starting from a dihalopyridine. youtube.com In this type of reaction, a nucleophile replaces a leaving group (usually a halide) on the aromatic ring. youtube.comlibretexts.org For the synthesis of the target compound, a potential starting material could be a 2-methyl-4,X-dihalonicotinonitrile (where X is a more reactive halogen than bromine, such as fluorine or chlorine). The more reactive halogen would be selectively displaced by a bromide nucleophile. The reaction is facilitated by the presence of electron-withdrawing groups on the pyridine ring, which stabilize the intermediate Meisenheimer complex. libretexts.org The reactivity of halogens in SNAr reactions on pyridines often follows the order F > Cl ≈ Br > I. nih.gov

Optimization of Reaction Conditions and Catalyst Systems

The efficiency and selectivity of organic syntheses are critically dependent on the optimization of reaction parameters. For the synthesis of this compound, a systematic evaluation of solvents, temperature, pressure, stoichiometry, and catalyst systems is essential to maximize yield and purity while minimizing reaction times and by-product formation.

Solvent Effects and Reaction Medium Engineering

The choice of solvent can profoundly influence reaction rates and outcomes by affecting reactant solubility, transition state stabilization, and reagent reactivity. While specific studies on the synthesis of this compound are not extensively detailed in the public domain, general principles of solvent selection for similar transformations, such as Sandmeyer or cyanation reactions on bromo-pyridyl substrates, can be considered. The polarity, proticity, and boiling point of the solvent are key factors. For instance, in related preparations of bromo-pyridines, solvents like aqueous hydrobromic acid are utilized. chemicalbook.comguidechem.com The engineering of the reaction medium, such as using biphasic systems or ionic liquids, could offer advantages in product separation and catalyst recycling, though specific applications to this compound synthesis require further investigation.

Temperature, Pressure, and Stoichiometric Influences

Temperature is a critical parameter that can affect reaction kinetics and selectivity. For many organic reactions, including those potentially used to synthesize this compound, there is an optimal temperature range. For example, in the synthesis of 2-methyl-4-bromopyridine, a precursor with a similar substitution pattern, precise temperature control at low temperatures (-10 °C to 0 °C) is crucial for achieving high yields. chemicalbook.comguidechem.com Elevated pressures are typically employed for reactions involving gaseous reagents, which may not be directly applicable to common synthetic routes for this compound but could be relevant in certain carbonylation or cyanation protocols.

The stoichiometry of reactants is another key factor. In a multi-step synthesis, ensuring the correct molar ratios of starting materials, reagents, and catalysts at each stage is vital for maximizing the conversion of the limiting reagent and minimizing waste.

Homogeneous and Heterogeneous Catalysis Development

Catalysis is a cornerstone of modern organic synthesis. For the synthesis of compounds like this compound, which involves the formation of carbon-carbon or carbon-heteroatom bonds, both homogeneous and heterogeneous catalysts could be employed.

Palladium-based homogeneous catalysts, such as those used in Suzuki or Negishi coupling reactions, are highly effective for creating C-C bonds. For instance, the synthesis of 2-methyl-4'-nitrobiphenyl (B1594515) from o-tolylzinc chloride and 1-bromo-4-nitrobenzene (B128438) utilizes a tetrakis(triphenylphosphine)palladium(0) catalyst. orgsyn.org Similar catalytic systems could potentially be adapted for the introduction of the cyano group or other functionalities onto a bromo-methyl-pyridine scaffold.

Heterogeneous catalysts, such as palladium on carbon (Pd/C), offer advantages in terms of ease of separation and reusability. In the preparation of 2-methyl-4-aminopyridine, a potential precursor, Pd/C is used for hydrogenation. google.com The development of robust and recyclable heterogeneous catalysts is a key area of research for making the synthesis of such specialty chemicals more sustainable.

Green Chemistry and Sustainable Synthesis Approaches

The principles of green chemistry aim to reduce the environmental impact of chemical processes. This involves designing syntheses that are more efficient, use less hazardous materials, and generate less waste.

Atom Economy and E-Factor Analysis

The E-Factor (Environmental Factor) is another important green chemistry metric, defined as the mass ratio of waste to the desired product. A lower E-Factor indicates a more environmentally friendly process. Analyzing the potential synthetic routes to this compound through the lens of atom economy and E-Factor can guide the selection of more sustainable methods. For example, a synthesis that avoids the use of protecting groups and stoichiometric reagents in favor of catalytic alternatives would likely have a better atom economy and a lower E-Factor.

A hypothetical analysis of a Sandmeyer reaction to introduce the bromo group onto a precursor, a common method for synthesizing aryl bromides, would typically have a lower atom economy due to the formation of nitrogen gas and other by-products.

Table 1: Illustrative Atom Economy for a Hypothetical Bromination Step via Sandmeyer Reaction

| Reactants | Molar Mass ( g/mol ) | Desired Product | Molar Mass ( g/mol ) | % Atom Economy |

|---|---|---|---|---|

| Precursor Amine | (Variable) | This compound | 198.03 | (Variable) |

| Sodium Nitrite | 69.00 | |||

| Hydrobromic Acid | 80.91 |

Note: The specific atom economy would depend on the exact structure and molar mass of the starting amine precursor.

Utilization of Renewable Feedstocks and Environmentally Benign Solvents

A key goal of green chemistry is the use of renewable resources as starting materials. While the synthesis of complex heterocyclic compounds like this compound often relies on petroleum-derived feedstocks, research into bio-based platform chemicals is an active area.

The choice of solvent is also critical from an environmental perspective. Traditional organic solvents are often volatile, flammable, and toxic. The development of syntheses that use environmentally benign solvents, such as water, supercritical fluids, or bio-derived solvents (e.g., 2-methyltetrahydrofuran), is highly desirable. For instance, some Suzuki coupling reactions have been successfully carried out in aqueous media. google.com Exploring such solvent systems for the synthesis of this compound could significantly improve its green credentials.

Continuous Flow Synthesis Techniques

Following a comprehensive search of available scientific literature and chemical databases, no specific research findings or established protocols for the continuous flow synthesis of this compound were identified.

Searches were conducted for the continuous flow synthesis of "this compound," its CAS number (192869-93-1), and related terms for substituted nicotinonitriles. The search results did not yield any dedicated studies, research articles, or patents describing the application of continuous flow chemistry to the synthesis of this specific compound. While there is literature on the continuous flow synthesis of other heterocyclic compounds and even isomers of the target molecule, the strict requirement to focus solely on this compound prevents the inclusion of such data as it would not be scientifically accurate or directly relevant to the specified subject.

Therefore, this section cannot be populated with detailed research findings or data tables as per the request, due to the absence of pertinent information in the public domain.

Chemical Reactivity and Transformations of 4 Bromo 2 Methylnicotinonitrile

Cross-Coupling Reactions at the C-4 Position

The carbon-bromine bond in 4-bromo-2-methylnicotinonitrile is amenable to cleavage and subsequent formation of new carbon-carbon and carbon-nitrogen bonds through various palladium-catalyzed cross-coupling reactions.

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of C-C bonds. In the context of this compound, this reaction facilitates the introduction of aryl and heteroaryl substituents at the C-4 position. The reaction typically involves the use of a palladium catalyst, a base, and an organoboron reagent, such as a boronic acid or a boronic ester. libretexts.orgyonedalabs.com

The general mechanism for the Suzuki-Miyaura coupling involves three key steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation with the organoboron reagent, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org The choice of catalyst, base, and solvent can significantly influence the reaction's efficiency and yield. mdpi.com For instance, studies on similar bromo-substituted aromatic compounds have shown that catalysts like Pd(PPh₃)₄ in combination with bases such as K₃PO₄ or Na₂CO₃ are effective. mdpi.comnih.gov The reaction can be carried out in various organic solvents, including toluene (B28343) and 1,4-dioxane (B91453). mdpi.combeilstein-journals.org

Research on related brominated heterocyclic compounds demonstrates the successful application of Suzuki-Miyaura coupling to introduce diverse aryl groups. For example, the coupling of 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207) with various arylboronic acids using Pd(PPh₃)₄ and K₃PO₄ in 1,4-dioxane afforded good yields of the corresponding arylated products. mdpi.com Similarly, 4-bromo-6H-1,2-oxazines have been successfully coupled with phenylboronic acid using Pd(PPh₃)₄ and Na₂CO₃ in toluene. beilstein-journals.org These examples highlight the potential of Suzuki-Miyaura coupling for the derivatization of this compound.

Table 1: Examples of Suzuki-Miyaura Coupling with Bromo-substituted Heterocycles

| Bromo-Substituted Heterocycle | Coupling Partner | Catalyst | Base | Solvent | Yield (%) |

|---|---|---|---|---|---|

| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | 60 |

| 4-bromo-3,6-diphenyl-6H-1,2-oxazine | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene | 82 |

| 4-bromo-6-methyl-3-phenyl-6H-1,2-oxazine | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene | 77 |

The Heck and Sonogashira reactions are other valuable palladium-catalyzed cross-coupling methods for forming new carbon-carbon bonds. The Heck reaction involves the coupling of an aryl or vinyl halide with an alkene, while the Sonogashira reaction couples an aryl or vinyl halide with a terminal alkyne. nih.govrsc.org

In the Heck reaction, a palladium catalyst, a base, and a phosphine (B1218219) ligand are typically employed. The reaction proceeds through a catalytic cycle involving oxidative addition, migratory insertion, and β-hydride elimination. For related bromo-substituted heterocycles, successful Heck reactions have been reported, demonstrating the feasibility of this transformation. rsc.org

The Sonogashira reaction, which can be performed with or without a copper co-catalyst, provides a direct route to alkynyl-substituted aromatic compounds. nih.govorganic-chemistry.org The copper-free Sonogashira reaction is often preferred to avoid the formation of undesired alkyne homocoupling byproducts. organic-chemistry.org Studies on 4-bromo-6H-1,2-oxazines have shown that they serve as suitable substrates for Sonogashira reactions with various terminal alkynes, using a palladium catalyst and a copper(I) co-catalyst in the presence of a base like triethylamine. beilstein-journals.orgresearchgate.net These reactions typically proceed at room temperature and yield the corresponding 4-alkynyl-substituted products in good yields. beilstein-journals.orgresearchgate.net

Table 2: Examples of Sonogashira Coupling with 4-Bromo-6H-1,2-oxazines

| Alkyne | Catalyst | Co-catalyst | Base | Solvent | Yield (%) |

|---|---|---|---|---|---|

| Phenylacetylene | PdCl₂(PPh₃)₂ | CuI | Et₃N | Toluene | 85 |

| 1-Hexyne | PdCl₂(PPh₃)₂ | CuI | Et₃N | Toluene | 78 |

| 3,3-Dimethyl-1-butyne | PdCl₂(PPh₃)₂ | CuI | Et₃N | Toluene | 69 |

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that enables the formation of carbon-nitrogen bonds between aryl halides and amines. mychemblog.comorganic-chemistry.org This reaction is of great importance in medicinal chemistry and materials science for the synthesis of anilines and their derivatives. numberanalytics.com The process typically involves a palladium precatalyst, a phosphine ligand, and a base. nih.gov

The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of the aryl halide to the palladium(0) complex, followed by coordination of the amine, deprotonation to form a palladium-amido complex, and finally reductive elimination to yield the arylamine and regenerate the palladium(0) catalyst. mychemblog.com The choice of ligand is crucial for the success of the reaction, with bulky, electron-rich phosphine ligands often providing the best results. nih.gov

The Negishi and Stille couplings are additional palladium-catalyzed cross-coupling reactions that can be utilized to form C-C bonds. The Negishi coupling employs organozinc reagents, while the Stille coupling utilizes organotin (stannane) reagents. researchgate.netorganic-chemistry.org

The catalytic cycle for both reactions is similar to other cross-coupling methods, involving oxidative addition, transmetalation, and reductive elimination. researchgate.netwikipedia.org The Negishi coupling offers the advantage of using highly reactive organozinc reagents, but they can be sensitive to air and moisture. libretexts.org The Stille reaction, on the other hand, uses organostannanes that are generally stable to air and moisture and tolerate a wide variety of functional groups. organic-chemistry.orgthermofisher.com However, a significant drawback of the Stille reaction is the toxicity of the tin reagents. organic-chemistry.org

While specific applications of Negishi and Stille couplings with this compound are not detailed in the provided search results, the general applicability of these reactions to aryl bromides suggests their potential for modifying this compound. wikipedia.org The choice between these methods would depend on the desired substrate scope, functional group tolerance, and considerations regarding reagent toxicity.

Nucleophilic Substitution Reactions (SNAr) on the Pyridine (B92270) Ring

Nucleophilic aromatic substitution (SNAr) is a key reaction for the functionalization of electron-deficient aromatic rings, such as the pyridine ring in this compound. wikipedia.orgmasterorganicchemistry.com In this reaction, a nucleophile displaces a leaving group, in this case, the bromine atom. The reaction is facilitated by the presence of electron-withdrawing groups on the aromatic ring, which stabilize the negatively charged intermediate, known as a Meisenheimer complex. wikipedia.orglibretexts.orglibretexts.org

The mechanism of an SNAr reaction involves two main steps: the addition of the nucleophile to the aromatic ring to form the resonance-stabilized Meisenheimer complex, followed by the elimination of the leaving group to restore aromaticity. chemistrysteps.comnih.gov The rate of the reaction is influenced by the nature of the nucleophile, the leaving group, and the substituents on the aromatic ring. libretexts.org

The bromine atom in this compound can be displaced by various nucleophiles, including those containing oxygen, sulfur, and nitrogen atoms.

Oxygen Nucleophiles: Oxygen-based nucleophiles such as hydroxide (B78521) and alkoxides can react with activated aryl halides to form phenols and aryl ethers, respectively. libretexts.orgchemistrysteps.com While specific examples with this compound are not provided, the general principle of SNAr suggests that under appropriate conditions (e.g., heating with a strong base), the bromo substituent could be replaced by a hydroxyl or alkoxy group. libretexts.org

Sulfur Nucleophiles: Sulfur nucleophiles, such as thiols and their corresponding thiolates, are generally excellent nucleophiles and can readily displace halides in SNAr reactions to form thioethers. chemistrysteps.comnih.gov The reaction of 2,4-dinitrochlorobenzene with sulfur nucleophiles is a classic example of this type of transformation. youtube.com It is highly probable that this compound would react similarly with various sulfur nucleophiles to yield the corresponding 4-thio-substituted derivatives.

Nitrogen Nucleophiles: Nitrogen nucleophiles, including ammonia (B1221849), primary amines, and secondary amines, are commonly used in SNAr reactions to synthesize anilines and their derivatives. chemistrysteps.comscience.gov The reaction of 2,4-dinitrofluorobenzene with amines is a well-known example. masterorganicchemistry.com The electron-withdrawing nature of the nitrile group and the pyridine nitrogen in this compound would likely facilitate the SNAr reaction with various nitrogen nucleophiles, leading to the formation of 4-amino-2-methylnicotinonitrile (B573961) derivatives.

Regioselectivity and Mechanistic Considerations in SNAr

Nucleophilic Aromatic Substitution (SNAr) reactions on the pyridine ring of this compound are governed by the electronic properties of the substituents and the nature of the nucleophile. The electron-withdrawing nitrile group and the nitrogen atom in the pyridine ring activate the molecule towards nucleophilic attack.

The regioselectivity of SNAr reactions on substituted pyridines is a complex interplay of electronic and steric factors. In the case of this compound, the bromine atom at the 4-position is the primary site for substitution. This is because the electron-withdrawing nitrile group at the 3-position and the ring nitrogen activate the C4 position for nucleophilic attack. The attack of a nucleophile at this position leads to the formation of a negatively charged intermediate, known as the Meisenheimer complex, which is stabilized by resonance.

The mechanism of SNAr reactions is typically a two-step process involving the addition of the nucleophile to form the Meisenheimer complex, followed by the elimination of the leaving group (in this case, the bromide ion). acs.org The rate-determining step can be either the formation of the intermediate or the departure of the leaving group, depending on the specific reactants and conditions.

Recent studies have highlighted the development of quantitative models to predict the relative rates and regioselectivity of SNAr reactions. nih.gov These models often utilize computationally derived molecular descriptors, such as electron affinity and molecular electrostatic potential (ESP), to forecast reactivity. nih.gov For instance, a higher positive ESP at the carbon atom undergoing substitution generally correlates with a faster reaction rate. nih.gov In the context of this compound, the carbon atom bonded to the bromine would be expected to have a significant positive ESP, making it susceptible to nucleophilic attack.

Furthermore, the mechanism of SNAr can sometimes deviate from the classical stepwise pathway and proceed through a concerted mechanism, where the bond formation with the nucleophile and the bond cleavage with the leaving group occur simultaneously. acs.org The specific pathway is influenced by factors such as the nature of the solvent and the nucleophile.

It is also worth noting that in some cases of nucleophilic substitution on halopyridines, an alternative Srn1 mechanism may be at play, which involves a radical-nucleophilic substitution pathway. reddit.com However, for a substrate like this compound with a strongly electron-withdrawing group, the SNAr mechanism is generally considered more probable.

Transformations of the Nitrile Group

The nitrile group of this compound is a versatile functional handle that can undergo a variety of chemical transformations.

The hydrolysis of the nitrile group can lead to the formation of either a carboxylic acid or an amide, depending on the reaction conditions. lumenlearning.com

Acid-Catalyzed Hydrolysis to Carboxylic Acid: Heating this compound in the presence of a strong aqueous acid, such as sulfuric acid or hydrochloric acid, will lead to the complete hydrolysis of the nitrile group to a carboxylic acid. lumenlearning.commasterorganicchemistry.com This reaction proceeds via the initial protonation of the nitrile nitrogen, which increases its electrophilicity and facilitates the attack of water. lumenlearning.com Subsequent tautomerization and further hydrolysis yield the carboxylic acid. The final product of this reaction would be 4-Bromo-2-methylnicotinic acid.

Controlled Hydrolysis to Amide: The partial hydrolysis of the nitrile to an amide can be achieved under milder conditions, often using a catalyst. lumenlearning.comresearchgate.net For instance, both acid and base catalysis can be employed to convert nitriles to amides. lumenlearning.com The use of specific catalysts, such as certain metal complexes or hydrated ionic liquids, can promote the selective hydration of the nitrile to the corresponding amide, 4-Bromo-2-methylnicotinamide, while minimizing the over-hydrolysis to the carboxylic acid. researchgate.net

| Transformation | Product | Typical Conditions |

| Complete Hydrolysis | 4-Bromo-2-methylnicotinic acid | Strong aqueous acid (e.g., H₂SO₄, HCl), heat |

| Partial Hydrolysis | 4-Bromo-2-methylnicotinamide | Acid or base catalysis, milder conditions |

The nitrile group can be reduced to either a primary amine or an aldehyde.

Reduction to Amine: Strong reducing agents like lithium aluminum hydride (LiAlH₄) are capable of reducing the nitrile group to a primary amine. This transformation would yield (4-Bromo-2-methylpyridin-3-yl)methanamine. The reaction typically involves the addition of hydride ions to the carbon-nitrogen triple bond.

Reduction to Aldehyde: The partial reduction of a nitrile to an aldehyde can be accomplished using specific reducing agents, such as diisobutylaluminium hydride (DIBAL-H), at low temperatures. This reagent forms an intermediate imine which is then hydrolyzed upon workup to afford the aldehyde, 4-Bromo-2-methylnicotinaldehyde.

| Transformation | Product | Typical Reagents |

| Full Reduction | (4-Bromo-2-methylpyridin-3-yl)methanamine | LiAlH₄ |

| Partial Reduction | 4-Bromo-2-methylnicotinaldehyde | DIBAL-H, low temperature |

The nitrile group can participate in cycloaddition reactions, serving as a building block for the synthesis of various heterocyclic systems. libretexts.orglibretexts.org These reactions often involve the activation of the nitrile group, making it more susceptible to react with other molecules.

[3+2] cycloaddition reactions, for example, can occur between a nitrile and a 1,3-dipole to form a five-membered heterocyclic ring. mdpi.com The nitrile group in this compound can act as the dipolarophile in such reactions.

Furthermore, intramolecular reactions involving the nitrile group and another functional group within the same molecule can lead to the formation of fused heterocyclic rings. The specific products formed will depend on the nature of the other functional groups and the reaction conditions employed. The synthesis of nitrogen-containing heterocycles is a significant area of research due to their prevalence in biologically active compounds and materials science. researchgate.netwikipedia.orgorganic-chemistry.org

Reactivity and Functionalization at the Methyl Group

The methyl group at the 2-position of the pyridine ring also offers a site for chemical modification.

The methyl group of 2-methylpyridine (B31789) derivatives can be deprotonated using a strong base, such as an organolithium reagent like n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi), to form a lithiated intermediate. researchgate.netclockss.org This process, known as lateral lithiation, is facilitated by the electron-withdrawing nature of the pyridine ring, which increases the acidity of the methyl protons.

The resulting organolithium species is a potent nucleophile and can react with a wide range of electrophiles in a reaction termed electrophilic quenching. researchgate.netmdpi.comnih.govresearchgate.net This allows for the introduction of various functional groups at the position of the original methyl group.

For this compound, treatment with a strong lithium base would generate a lithiated species at the methyl group. Subsequent reaction with an electrophile (E+) would lead to the formation of a new carbon-element bond, yielding a 2-substituted pyridine derivative. The table below illustrates some potential transformations.

| Electrophile | Product |

| Alkyl halide (R-X) | 4-Bromo-2-ethylnicotinonitrile (if E = CH₃) |

| Aldehyde (RCHO) | 4-Bromo-2-(2-hydroxypropyl)nicotinonitrile (if E = CH₃CHO) |

| Ketone (RCOR') | 4-Bromo-2-(2-hydroxy-2-propyl)nicotinonitrile (if E = (CH₃)₂CO) |

| Carbon dioxide (CO₂) | 2-(4-Bromo-3-cyanopyridin-2-yl)acetic acid |

| Trimethylsilyl chloride ((CH₃)₃SiCl) | 4-Bromo-2-(trimethylsilylmethyl)nicotinonitrile |

The choice of the organolithium reagent and the reaction conditions, such as temperature and the presence of additives like tetramethylethylenediamine (TMEDA), can influence the efficiency and outcome of the lithiation and subsequent quenching reaction. mdpi.com

Radical Functionalization and Oxidation Reactions

The exploration of radical-mediated transformations of this compound opens avenues for the introduction of diverse functionalities onto the pyridine ring. While specific research on this particular compound is not extensively documented, the reactivity can be inferred from established principles of radical chemistry on substituted pyridines. The electron-deficient nature of the pyridine ring, accentuated by the bromo and cyano substituents, makes it a suitable candidate for radical functionalization, particularly through reactions like the Minisci reaction. wikipedia.orgchim.it

Homolytic cleavage of the C-Br bond or C-H bonds can be initiated under thermal or photochemical conditions, often facilitated by radical initiators. These reactions allow for the formation of new carbon-carbon or carbon-heteroatom bonds, providing access to a wide array of derivatives.

One of the most powerful methods for the C-H functionalization of electron-poor heterocycles is the Minisci reaction. wikipedia.orgchim.itnih.gov This reaction involves the addition of a nucleophilic radical to a protonated N-heterocycle. chim.it Given the structure of this compound, the protonation would further enhance the electrophilicity of the pyridine ring, making it susceptible to attack by various alkyl radicals. The regioselectivity of such an attack would be influenced by both steric and electronic factors.

Visible-light photoredox catalysis has emerged as a mild and efficient tool for generating radicals for Minisci-type reactions, expanding the scope and functional group tolerance. nih.govnih.govnih.gov This approach often allows for reactions to proceed at room temperature without the need for harsh oxidants. nih.gov For instance, alkyl radicals can be generated from sources like unactivated alkyl halides, carboxylic acids, or boronic acids. nih.gov

The presence of a methyl group on the pyridine ring also presents an opportunity for oxidation reactions. The oxidation of methylpyridines to their corresponding carboxylic acids is a known transformation. google.com This can be achieved using various oxidizing agents, including potassium permanganate (B83412) or through catalytic processes. A study on the oxidation of 3-methylpyridine (B133936) using oxygen in the presence of a cobalt catalyst and N-hydroxyphthalimide (NHPI) has been reported, leading to the formation of nicotinic acid. mdpi.comresearchgate.net Similar methodologies could potentially be applied to oxidize the methyl group of this compound to a carboxylic acid, which could then serve as a handle for further synthetic modifications.

Furthermore, the bromine atom itself can participate in radical reactions. Silyl-radical-mediated bromine abstraction from bromoarenes has been demonstrated as a method for generating aryl radicals, which can then undergo further reactions such as cyanation. rsc.org This suggests that the bromine atom in this compound could potentially be replaced through a radical-mediated process.

The table below summarizes potential radical functionalization and oxidation reactions applicable to this compound based on the reactivity of analogous compounds.

| Reaction Type | Reagents and Conditions | Potential Product(s) | Remarks |

| Minisci-type Alkylation | R• source (e.g., R-COOH, R-X), Ag⁺/S₂O₈²⁻ or photoredox catalyst, acid | Alkylated this compound | The position of alkylation would depend on steric and electronic factors. wikipedia.orgnih.gov |

| Oxidation of Methyl Group | KMnO₄ or Co(OAc)₂/NHPI/O₂ | 4-Bromo-3-cyanopyridine-2-carboxylic acid | A common transformation for methylpyridines. google.commdpi.comresearchgate.net |

| Radical-mediated Bromine Replacement | Radical initiator, suitable trapping agent | Functionalized 2-methylnicotinonitrile | The C-Br bond can be a site for radical substitution. rsc.org |

| Photochemical C-H Functionalization | Photoredox catalyst, radical precursor | Functionalized this compound | A mild method for C-H functionalization of heteroarenes. nih.govnih.gov |

It is important to note that while these reactions are based on established chemical principles, their specific application to this compound would require experimental validation to determine the optimal conditions and to fully characterize the resulting products. The interplay of the bromo, methyl, and cyano substituents will undoubtedly influence the reactivity and selectivity of these transformations.

Derivatization and Functionalization Strategies

Synthesis of Novel Nicotinonitrile Analogues

The generation of new analogues of nicotinonitrile from 4-Bromo-2-methylnicotinonitrile is primarily centered on the reactivity of the bromo substituent, which is amenable to a variety of cross-coupling reactions.

The bromine atom at the 4-position of the pyridine (B92270) ring is the most reactive site for introducing molecular diversity. Palladium-catalyzed cross-coupling reactions are powerful tools for this purpose, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura coupling, for instance, is a highly efficient method for introducing aryl and heteroaryl substituents. mdpi.comresearchgate.net This reaction typically involves the use of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], and a base to couple the bromopyridine with a boronic acid or boronate ester. youtube.comyoutube.com The versatility of this reaction allows for the synthesis of a wide array of biaryl nicotinonitrile derivatives.

Beyond the Suzuki-Miyaura reaction, other cross-coupling methods can be employed. The Sonogashira coupling facilitates the introduction of alkynyl groups, while the Buchwald-Hartwig amination allows for the installation of various amino moieties. These reactions significantly expand the accessible chemical space for novel nicotinonitrile analogues.

The nitrile group itself is also a site for functionalization. It can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid or an amide, respectively. chemistrysteps.comopenstax.org Alternatively, it can be reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄), or react with organometallic reagents such as Grignard reagents to form ketones. libretexts.orgpressbooks.pub

Table 1: Potential Suzuki-Miyaura Cross-Coupling Reactions of this compound This table is illustrative and based on typical Suzuki-Miyaura reaction outcomes.

| Boronic Acid/Ester | Catalyst System (Example) | Potential Product |

|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 4-Phenyl-2-methylnicotinonitrile |

| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂, Na₂CO₃ | 4-(4-Methoxyphenyl)-2-methylnicotinonitrile |

| Thiophene-3-boronic acid | Pd(OAc)₂, SPhos, K₃PO₄ | 4-(Thiophen-3-yl)-2-methylnicotinonitrile |

| Cyclopropylboronic acid | Pd₂(dba)₃, XPhos, CsF | 4-Cyclopropyl-2-methylnicotinonitrile |

The synthesis of multi-substituted pyridine derivatives from this compound can be achieved through sequential functionalization of its reactive sites. A common strategy involves an initial cross-coupling reaction at the 4-position, followed by modification of the methyl or nitrile group.

For example, a Suzuki coupling to introduce an aryl group can be followed by the functionalization of the 2-methyl group. The methyl group of a 2-picoline derivative can be deprotonated with a strong base, such as lithium diisopropylamide (LDA), to form a nucleophilic anion. This anion can then react with various electrophiles, such as aldehydes or alkyl halides, to introduce new substituents at the methyl position.

Furthermore, the nitrile group can be transformed into other functionalities after the initial C-C bond formation. For instance, hydrolysis of the nitrile to a carboxylic acid allows for subsequent amide bond formation, leading to a diverse set of derivatives. This multi-step approach provides a high degree of control over the final structure of the multi-substituted pyridine.

Construction of Pyridine-Fused Heterocyclic Systems

The strategic functionalization of this compound can also serve as a gateway to the construction of more complex, fused heterocyclic systems. These scaffolds are of significant interest in medicinal chemistry due to their rigid structures, which can lead to enhanced binding affinity and selectivity for biological targets.

Annulation, or ring-forming, reactions are key to building fused heterocyclic systems. researchgate.net A common approach involves introducing a functional group at the 4-position that can subsequently react with either the nitrile group at the 3-position or the methyl group at the 2-position in an intramolecular cyclization.

For instance, a Buchwald-Hartwig amination could be used to introduce an amino group with a tethered electrophile. Subsequent intramolecular cyclization would lead to the formation of a new ring fused to the pyridine core. Similarly, the introduction of a substituent bearing a nucleophilic center via a Suzuki coupling could facilitate an intramolecular reaction with the electrophilic carbon of the nitrile group.

Building upon annulation strategies, the synthesis of bi-, tri-, and even polycyclic scaffolds is achievable. A carefully designed sequence of reactions can lead to the stepwise construction of multiple rings. For example, after an initial annulation to form a bicyclic system, further functionalization of the newly formed ring can set the stage for a second annulation, resulting in a tricyclic structure.

The reaction of a substituted aminopyridine with reagents like malononitrile (B47326) can lead to the formation of fused systems such as 1,8-naphthyridine (B1210474) derivatives. nih.gov By analogy, if this compound is first converted to its 4-amino derivative, subsequent reactions could yield fused polycyclic structures.

Development of New Catalyst Systems for Enhanced Derivatization

The efficiency and scope of the derivatization of this compound are heavily reliant on the catalyst systems employed, particularly for cross-coupling reactions. Research in this area is focused on developing more active, stable, and versatile catalysts.

Palladium-based catalysts remain the workhorses for many cross-coupling reactions. capes.gov.br The development of new phosphine (B1218219) ligands, such as Buchwald's biarylphosphine ligands (e.g., SPhos, XPhos), has significantly improved the efficiency of Suzuki-Miyaura and Buchwald-Hartwig reactions, allowing them to proceed under milder conditions and with a broader range of substrates. researchgate.net

In addition to palladium, there is growing interest in the use of catalysts based on more earth-abundant and less expensive metals, such as nickel. rsc.org Nickel catalysts have shown promise in a variety of cross-coupling reactions and can sometimes offer complementary reactivity to palladium.

The optimization of reaction conditions, including the choice of solvent, base, and temperature, is also crucial for achieving high yields and selectivity. For example, the use of microwave irradiation has been shown to significantly accelerate many cross-coupling reactions. researchgate.net

Table 2: Comparison of Catalyst Systems for Suzuki-Miyaura Coupling of Bromopyridines This table provides a general comparison of catalyst systems based on literature findings.

| Catalyst System | Ligand | Typical Base | Advantages |

|---|---|---|---|

| Pd(PPh₃)₄ | Triphenylphosphine (B44618) | K₂CO₃, Na₂CO₃ | Commercially available, well-established |

| Pd(OAc)₂ / Ligand | Biarylphosphines (e.g., SPhos) | K₃PO₄, Cs₂CO₃ | High activity, broad substrate scope, mild conditions |

| Pd(dppf)Cl₂ | dppf | K₂CO₃, CsF | Effective for heteroaryl couplings, air-stable |

| NiCl₂(dme) / Ligand | Bipyridine or NHC ligands | K₃PO₄ | Lower cost, potential for unique reactivity |

Ligand Design for Improved Selectivity and Yields

Transition-metal catalysis, particularly with palladium, is a cornerstone for the functionalization of aryl halides like this compound. The Suzuki-Miyaura cross-coupling reaction is one of the most powerful methods for forming new carbon-carbon bonds at the 4-position of the pyridine ring. chemrxiv.org The success of these reactions is heavily dependent on the choice of ligand coordinated to the palladium center. Ligands are not passive spectators; they are crucial for stabilizing the metal catalyst, facilitating key steps in the catalytic cycle, and ultimately controlling the reaction's efficiency, selectivity, and substrate scope. libretexts.orgsemanticscholar.org

The primary role of the ligand in the Suzuki reaction is to support the two key steps: oxidative addition and reductive elimination. Electron-rich and sterically bulky phosphine ligands are often preferred because they can facilitate the initial oxidative addition of the aryl halide (like this compound) to the Pd(0) center and promote the final reductive elimination step to release the desired product. libretexts.org

Phosphine Ligands: This class of ligands is the most extensively studied for Suzuki and other cross-coupling reactions. libretexts.org They can be broadly categorized as monodentate and bidentate.

Monodentate Phosphine Ligands: Ligands like triphenylphosphine (PPh₃) were among the first to be widely used. libretexts.org More advanced designs feature bulkier and more electron-donating alkyl groups instead of aryl groups, such as tri-tert-butylphosphine (B79228) (P(t-Bu)₃). These features enhance catalytic activity, allowing for lower catalyst loadings and successful coupling of less reactive substrates. libretexts.orgorganic-chemistry.org

Bidentate Phosphine Ligands: These ligands, which can form a chelate ring with the palladium center, often offer greater stability to the catalytic complex. A prime example is 1,1'-Bis(diphenylphosphino)ferrocene (dppf), which is highly effective in the Suzuki coupling of heteroaryl halides. The use of a Pd(dppf)Cl₂ catalyst has been shown to be optimal in the coupling of 4-bromo-2-methylpyridine, a direct precursor to the title compound.

The careful selection of a ligand is essential to optimize reaction outcomes, especially when dealing with challenging substrates. Bulky phosphine ligands, while often effective, can sometimes promote undesirable side reactions like protodeboronation, where the boronic acid is consumed by water before it can couple. chemrxiv.org Therefore, ligand choice represents a critical parameter that must be fine-tuned for each specific transformation.

Table 1: Representative Components of a Ligand-Controlled Suzuki-Miyaura Cross-Coupling Reaction This interactive table illustrates the typical components and conditions for the cross-coupling of an aryl bromide with an arylboronic acid, highlighting the central role of the palladium-ligand complex.

| Component | Example | Role in Reaction |

|---|---|---|

| Aryl Halide | This compound | The electrophilic partner that provides the pyridine core. |

| Organoboron Reagent | Phenylboronic Acid | The nucleophilic partner that introduces a new aryl group. |

| Palladium Source | Pd(OAc)₂ or Pd₂(dba)₃ | The precatalyst that generates the active Pd(0) species. chemrxiv.orgorganic-chemistry.org |

| Ligand | PPh₃, PCy₃, or dppf | Stabilizes the Pd catalyst and facilitates the catalytic cycle. libretexts.orgorganic-chemistry.org |

| Base | K₂CO₃ or K₃PO₄ | Activates the organoboron reagent to facilitate transmetalation. organic-chemistry.orgmdpi.com |

| Solvent | Toluene (B28343), 1,4-Dioxane (B91453), or Water mixtures | Solubilizes reactants and influences reaction rate and outcome. mdpi.com |

| Temperature | Room Temperature to 120 °C | Provides the necessary energy to overcome activation barriers. |

Exploration of Transition Metal-Free Transformations

While transition-metal catalysis is highly effective, there is growing interest in developing metal-free reactions to reduce costs, minimize toxic metal residues in final products, and enhance sustainability. organic-chemistry.org For an activated substrate like this compound, several metal-free strategies are viable.

Nucleophilic Aromatic Substitution (SNAr): This is a powerful metal-free method for functionalizing electron-deficient aromatic rings. masterorganicchemistry.com The reaction proceeds via a two-step addition-elimination mechanism. A nucleophile attacks the carbon bearing the leaving group (bromine), forming a negatively charged, resonance-stabilized intermediate known as a Meisenheimer complex. youtube.com Subsequently, the leaving group is expelled, restoring the aromaticity of the ring. libretexts.org

The feasibility of an SNAr reaction is highly dependent on the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group, as these groups are necessary to stabilize the negative charge of the intermediate. libretexts.orgnih.gov In this compound, the cyano group (-CN) at the 3-position and the ring nitrogen act in concert as powerful EWGs, significantly activating the C4-position for nucleophilic attack. This makes the compound a prime candidate for SNAr reactions with a variety of nucleophiles, such as amines, alkoxides, and thiolates, to generate diverse derivatives without the need for a metal catalyst.

Table 2: Representative Nucleophilic Aromatic Substitution (SNAr) Reaction This interactive table outlines the general components for a transition-metal-free SNAr reaction on an activated aryl halide.

| Component | Example | Role in Reaction |

|---|---|---|

| Aryl Halide | This compound | The electrophilic substrate, activated by electron-withdrawing groups. |

| Nucleophile | Piperidine (amine), Sodium Methoxide (alkoxide) | The electron-rich species that displaces the leaving group. masterorganicchemistry.com |

| Base (optional) | K₂CO₃ or Et₃N | Can be used to deprotonate protic nucleophiles (e.g., amines, alcohols). |

| Solvent | DMSO, DMF, or Acetonitrile | A polar aprotic solvent is typically used to solvate the species. |

| Temperature | Room Temperature to 100 °C | Reaction conditions are often mild due to substrate activation. |

Metal-Free Borylation: Another emerging area is the transition-metal-free borylation of aryl halides. Some methods utilize simple diboron (B99234) sources and proceed through a radical-mediated pathway. nih.gov These reactions can convert aryl bromides directly into valuable arylboronic acids under mild conditions, which can then be used in subsequent coupling reactions. nih.govnih.gov While less common than SNAr, these strategies represent a promising frontier for the metal-free functionalization of compounds like this compound.

Applications As a Building Block in Complex Chemical Synthesis

Precursor in Agrochemical Synthesis

The pyridine (B92270) scaffold is a common motif in many agrochemicals due to its favorable biological activity and metabolic stability. 4-Bromo-2-methylnicotinonitrile serves as a key starting material for the synthesis of novel agrochemicals.

The bromine atom at the 4-position of this compound is susceptible to various cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings. These reactions allow for the introduction of a wide variety of substituents at this position, leading to the synthesis of diverse libraries of pyridine-based compounds for agrochemical screening. For instance, coupling with arylboronic acids can yield 4-aryl-2-methylnicotinonitriles, a class of compounds that has been investigated for herbicidal and insecticidal activities.

The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or it can be reduced to an amine. These transformations provide further opportunities for derivatization and the introduction of additional functionalities that can modulate the biological activity of the final compound.

A general synthetic route for the derivatization of this compound is presented below:

| Reactant | Reagent | Product | Application of Product Class |

| This compound | Arylboronic acid, Pd catalyst | 4-Aryl-2-methylnicotinonitrile | Herbicides, Insecticides |

| This compound | Organotin reagent, Pd catalyst | 4-Substituted-2-methylnicotinonitrile | Fungicides |

| 4-Aryl-2-methylnicotinonitrile | H₂O, H⁺/OH⁻ | 4-Aryl-2-methylnicotinamide/acid | Plant growth regulators |

| 4-Aryl-2-methylnicotinonitrile | Reducing agent (e.g., LiAlH₄) | (4-Aryl-2-methylpyridin-3-yl)methanamine | Systemic agrochemicals |

The physicochemical properties of agrochemicals, such as solubility, stability, and soil mobility, are critical for their efficacy and environmental impact. The substituents introduced onto the this compound core can significantly influence these properties. For example, the introduction of polar groups can increase water solubility, which is often desirable for foliar applications. Conversely, the addition of lipophilic groups can enhance penetration through the waxy cuticle of plant leaves.

The electronic properties of the substituents also play a crucial role. Electron-withdrawing groups can increase the susceptibility of the pyridine ring to nucleophilic attack, while electron-donating groups can have the opposite effect. These electronic effects can influence the metabolic stability of the compound in plants and soil.

| Substituent at 4-position | Effect on Lipophilicity (logP) | Effect on Water Solubility |

| -H | Baseline | Baseline |

| -Phenyl | Increase | Decrease |

| -OCH₃ | Slight Increase | Slight Increase |

| -CF₃ | Significant Increase | Decrease |

| -OH | Decrease | Significant Increase |

Intermediate in Material Science and Polymer Chemistry

The unique electronic and structural properties of the pyridine ring make it an attractive component for functional materials. This compound can serve as a monomer or a precursor for the synthesis of polymers and materials with interesting optoelectronic and electronic properties.

The bromo and nitrile functionalities of this compound allow for its use as a monomer in various polymerization reactions. For example, the bromine atom can participate in cross-coupling polymerization reactions, such as Suzuki or Stille polymerization, with difunctional monomers to create conjugated polymers. The nitrile group can also be a site for polymerization or modification.

These resulting polymers, incorporating the this compound unit, may exhibit properties such as thermal stability, conductivity, and luminescence, making them suitable for applications in organic electronics and sensor technology.

The pyridine moiety is known to be an excellent electron-accepting group. By incorporating this compound into larger conjugated systems, it is possible to create materials with tailored electronic properties for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).

The bromine atom provides a convenient handle for the synthesis of these larger systems through cross-coupling reactions. The nitrile group can also influence the electronic properties of the final material and can be a site for further functionalization to fine-tune the material's performance.

| Material Class | Synthetic Route from this compound | Potential Application |

| Conjugated Polymers | Suzuki or Stille polycondensation | Organic photovoltaics (OPVs), Organic field-effect transistors (OFETs) |

| Small Molecule Semiconductors | Multi-step synthesis involving cross-coupling reactions | Organic light-emitting diodes (OLEDs) |

| Functional Dyes | Derivatization of the nitrile group and/or substitution at the 4-position | Dye-sensitized solar cells (DSSCs) |

Role in Advanced Organic Synthesis Methodologies

This compound is a valuable tool in the development and application of modern synthetic methodologies. The presence of multiple, distinct reactive sites allows for selective and sequential transformations, enabling the efficient construction of complex target molecules.

The bromine atom can be involved in a variety of transition-metal-catalyzed reactions, while the nitrile group can undergo a range of functional group transformations. The methyl group can also be a site for functionalization, for example, through radical reactions. This multi-functionality makes this compound an ideal substrate for exploring new synthetic methods and for showcasing the power of modern organic synthesis.

Scaffold for Combinatorial Library Generation

The structural framework of this compound is particularly amenable to the principles of combinatorial chemistry, a technique aimed at the rapid synthesis of large numbers of related compounds. The presence of distinct reactive handles allows for the systematic and diverse modification of the core structure, leading to the generation of extensive chemical libraries. These libraries are instrumental in the discovery of new drug candidates and materials with novel properties.

The bromine atom at the 4-position of the pyridine ring is a key feature that facilitates its use as a scaffold. This site is highly susceptible to a range of cross-coupling reactions, most notably the Suzuki-Miyaura coupling. In this reaction, the bromine atom can be efficiently replaced by a wide variety of aryl or heteroaryl groups through the use of palladium catalysts and boronic acids. researchgate.net This allows for the introduction of a diverse set of substituents at this position, which is a fundamental requirement for building a combinatorial library. The optimization of reaction conditions, such as the choice of catalyst, base, and solvent, is crucial for achieving high yields and broad substrate scope in these transformations. researchgate.net

Furthermore, the nitrile group (-CN) offers another point of diversification. It can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions to form various heterocyclic rings. Each of these transformations opens up new avenues for introducing diversity into the molecular scaffold. For instance, the conversion of the nitrile to an amine, followed by acylation or alkylation, can generate a vast array of amide or amine derivatives.

The methyl group at the 2-position, while less reactive than the bromine or nitrile, can also be functionalized, for example, through oxidation or halogenation under specific conditions, further expanding the potential for diversification. The strategic combination of reactions at these different sites allows for the creation of a multi-dimensional library of compounds based on the this compound scaffold.

Key Synthon in Multi-Component Reactions

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a complex product, incorporating most or all of the atoms of the starting materials. The functional group array of this compound makes it an ideal candidate for participation in such reactions, acting as a key "synthon" that introduces a pre-functionalized heterocyclic core into the final product.

While specific examples of this compound in well-established named MCRs are not extensively documented in the available literature, its inherent reactivity suggests its potential utility. For instance, the nitrile group can act as an electrophilic component in reactions. The pyridine nitrogen can also participate in reactions, for example, by being activated by quaternization.

The true power of this compound in the context of MCRs lies in the subsequent functionalization of the product. An MCR product containing the this compound core can be further elaborated using the versatile bromine handle for cross-coupling reactions, as described previously. This "post-MCR modification" strategy significantly enhances the complexity and diversity of the molecules that can be accessed.

For example, one could envision a hypothetical MCR where an aldehyde, an amine, and a compound with an active methylene (B1212753) group react in the presence of this compound, where the nitrile group or another part of the molecule participates in the initial bond-forming events. The resulting complex molecule, now bearing the bromo-substituted pyridine moiety, could then be subjected to a Suzuki coupling with a library of boronic acids to generate a large set of final products. This approach combines the efficiency of MCRs with the diversification potential of combinatorial chemistry, with this compound acting as the central linchpin.

Advanced Spectroscopic and Analytical Characterization for Mechanistic Insights

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for determining the precise molecular structure of 4-Bromo-2-methylnicotinonitrile in solution. By analyzing the interactions of atomic nuclei in a magnetic field, NMR provides unambiguous evidence of the atomic arrangement and bonding network.

Two-dimensional (2D) NMR experiments are pivotal for deciphering the complex structure of molecules by spreading the NMR information across two frequency axes, resolving overlapping signals and revealing correlations between nuclei. wikipedia.org

Correlation Spectroscopy (COSY): This homonuclear experiment identifies protons that are spin-spin coupled, typically through two or three bonds. libretexts.orgsdsu.edu For this compound, a COSY spectrum would be expected to show a cross-peak between the two aromatic protons on the pyridine (B92270) ring, confirming their adjacency.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates proton signals with the signals of directly attached heteronuclei, most commonly ¹³C. sdsu.eduyoutube.com This technique is essential for assigning the carbon atoms that are bonded to hydrogen. It would show correlations between the aromatic protons and their corresponding carbons, as well as between the methyl protons and the methyl carbon.

Nuclear Overhauser Effect Spectroscopy (NOESY): This experiment identifies nuclei that are close to each other in space, regardless of whether they are connected through bonds. harvard.edu For a relatively rigid molecule like this, NOESY can confirm spatial proximities, for example, between the protons of the methyl group and the aromatic proton at the C6 position.

The following table summarizes the expected 2D NMR correlations for this compound.

| Proton (¹H) | COSY Correlation (with ¹H) | HSQC Correlation (with ¹³C) | HMBC Correlations (with ¹³C) | NOESY Correlations (with ¹H) |

| H5 | H6 | C5 | C3, C4, C6, C7 | H6 |

| H6 | H5 | C6 | C2, C4, C5 | H5, CH₃ |

| CH₃ | None | C8 | C2, C3 | H6 |

Note: Numbering follows standard IUPAC nomenclature for the pyridine ring, with the nitrile carbon as C7 and the methyl carbon as C8.

Solid-state NMR (ssNMR) is a powerful technique for studying materials in their solid form, providing insights into phenomena such as polymorphism, where a compound exists in multiple crystalline forms. jocpr.comemory.edu Different polymorphs can exhibit distinct physical properties, and ssNMR can differentiate between them based on variations in chemical shifts and relaxation times that arise from different molecular packing and intermolecular interactions in the crystal lattice. jocpr.comnih.gov

By analyzing the ¹³C and ¹⁵N chemical shifts under magic-angle spinning (MAS) conditions, ssNMR can reveal the presence of multiple, non-equivalent molecules in the asymmetric unit of a crystal, or identify different packing arrangements characteristic of distinct polymorphs. emory.edunih.gov The study of polymorphism is critical as different crystal forms can impact a substance's stability and reactivity. While specific ssNMR data for this compound is not available, the technique's utility has been demonstrated in the study of other crystalline organic molecules, including those with bromo- and nitrile functionalities. rsc.org

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, allowing for the determination of its elemental formula and the elucidation of its structure through fragmentation analysis. nih.gov

In mass spectrometry, molecules are ionized and then break apart into characteristic fragment ions. By analyzing the masses of these fragments, it is possible to piece together the original molecular structure. nih.govmiamioh.edu For this compound, the fragmentation pattern would be influenced by the presence of the bromine atom, the pyridine ring, and the methyl and nitrile substituents.

Expected fragmentation pathways could include:

Loss of the bromine radical (•Br), a common fragmentation for bromo-aromatic compounds.

Loss of a hydrogen cyanide (HCN) molecule from the nitrile group.

Cleavage of the methyl group (•CH₃).

Complex rearrangements of the pyridine ring following initial fragmentation.

The table below outlines potential key fragments and their calculated exact masses.

| Ion Formula | Calculated Exact Mass (m/z) | Likely Origin |

| [C₇H₅⁷⁹BrN₂]⁺ | 195.9685 | Molecular Ion (M⁺) with ⁷⁹Br |

| [C₇H₅⁸¹BrN₂]⁺ | 197.9665 | Molecular Ion (M⁺) with ⁸¹Br |

| [C₇H₅N₂]⁺ | 117.0498 | [M - Br]⁺ |

| [C₆H₅BrN]⁺ | 170.9654 | [M - HCN]⁺ |

| [C₆H₂BrN₂]⁺ | 180.9423 | [M - CH₃]⁺ |

One of the most definitive features in the mass spectrum of a bromine-containing compound is its isotopic signature. Bromine naturally exists as two stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. docbrown.info This results in a characteristic pair of peaks in the mass spectrum for every bromine-containing ion, known as the M and M+2 peaks, which are separated by two mass units and have nearly equal intensity. docbrown.info

This distinct pattern for this compound serves as a clear indicator of the presence of a single bromine atom in the molecule and its fragments. HRMS can measure the masses of these isotopic peaks with high precision, allowing for the confident determination of the elemental formula C₇H₅BrN₂ by matching the experimental isotopic distribution with the theoretically calculated pattern. nih.govsisweb.com

| Ion | Isotope | Relative Abundance (%) |

| M⁺ | ⁷⁹Br | 100.0 |

| M+1⁺ | ⁷⁹Br, ¹³C | ~7.6 |

| M+2⁺ | ⁸¹Br | ~98.0 |

| M+3⁺ | ⁸¹Br, ¹³C | ~7.5 |

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of a molecule. Specific functional groups absorb infrared radiation or scatter Raman light at characteristic frequencies, making this technique excellent for identifying the functional groups present in a molecule. For this compound, vibrational spectroscopy would confirm the presence of key structural features. Theoretical studies, such as those using Density Functional Theory (DFT), are often used in conjunction with experimental results to assign the observed vibrational bands. researchgate.net

| Vibrational Mode | Functional Group | Expected Wavenumber Range (cm⁻¹) |

| C-H Stretch (aromatic) | Pyridine Ring | 3100 - 3000 |

| C-H Stretch (aliphatic) | Methyl Group | 3000 - 2850 |

| C≡N Stretch | Nitrile | 2240 - 2220 |

| C=C / C=N Stretch | Pyridine Ring | 1600 - 1450 |

| C-H Bend | Methyl/Aromatic | 1470 - 1350 |

| C-Br Stretch | Bromo-Aryl | 700 - 500 |

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy is a fundamental technique for identifying the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. While specific experimental spectra for this compound are not widely published, the expected characteristic absorption bands can be inferred from its structural components and comparison with closely related analogs like 2-Bromo-4-methylbenzonitrile. researchgate.net

The key functional groups in this compound and their expected FTIR absorption regions are:

Nitrile (C≡N) stretching: This group typically exhibits a sharp, medium-intensity absorption band in the range of 2260-2210 cm⁻¹. The precise position can be influenced by the electronic effects of the pyridine ring and its substituents.

Aromatic C=C and C=N stretching: The vibrations of the pyridine ring will produce a series of bands in the 1600-1400 cm⁻¹ region.

C-H stretching: Aromatic C-H stretching vibrations are expected to appear above 3000 cm⁻¹, while the C-H stretching from the methyl group will be observed in the 2980-2850 cm⁻¹ range.

C-H bending: Bending vibrations for the methyl group (scissoring, rocking) typically occur around 1465 cm⁻¹ and 1375 cm⁻¹.

C-Br stretching: The carbon-bromine bond vibration is found in the far-infrared region, usually between 680 and 515 cm⁻¹, and can be a challenging band to assign definitively without comparative analysis.

A study on the isomer 2-Bromo-4-methylbenzonitrile reported a nitrile stretching vibration at 2228 cm⁻¹ in the FTIR spectrum, which aligns with the expected range. researchgate.net

Table 1: Expected FTIR Vibrational Frequencies for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | >3000 | Medium-Weak |

| Methyl C-H Stretch | 2980 - 2850 | Medium |

| Nitrile (C≡N) Stretch | 2260 - 2210 | Medium-Sharp |

| Aromatic Ring (C=C, C=N) Stretch | 1600 - 1400 | Medium-Strong |

| Methyl C-H Bend | ~1465, ~1375 | Medium |

This table is based on standard infrared group frequencies and data from analogous compounds.

Raman Spectroscopy for Molecular Vibrations and Bonding

Raman spectroscopy provides complementary information to FTIR. It detects molecular vibrations that result in a change in polarizability. Often, vibrations that are weak in FTIR are strong in Raman, and vice versa. For this compound, Raman spectroscopy is particularly useful for observing the symmetric vibrations of the aromatic ring and the C-Br bond.

In the analysis of the related compound 2-Bromo-4-methylbenzonitrile, the nitrile (C≡N) stretch was also observed in the FT-Raman spectrum at 2228 cm⁻¹. researchgate.net The symmetric breathing vibrations of the substituted pyridine ring would be expected to produce a strong Raman signal.

Table 2: Expected Raman Shifts for this compound

| Functional Group | Expected Raman Shift (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | >3000 | Medium |

| Methyl C-H Stretch | 2980 - 2850 | Strong |

| Nitrile (C≡N) Stretch | 2260 - 2210 | Strong |

| Aromatic Ring Breathing | ~1000 | Strong |

This table is based on typical Raman group frequencies and data from analogous compounds.

X-ray Crystallography

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. It provides precise measurements of bond lengths, bond angles, and the packing of molecules in the crystal lattice.

Single-Crystal X-ray Diffraction for Absolute Structure and Conformational Analysis

To date, the specific single-crystal X-ray diffraction data for this compound has not been reported in publicly accessible literature. However, this technique remains the gold standard for unambiguous structural elucidation.

Should a suitable single crystal be grown, this analysis would yield:

Absolute Configuration: The precise spatial arrangement of atoms, confirming the substitution pattern on the pyridine ring.

Bond Lengths and Angles: Exact measurements for all bonds (e.g., C-C, C-N, C-Br, C≡N), providing insight into the electronic structure and hybridization.

Conformational Details: The orientation of the methyl group relative to the pyridine ring.

Intermolecular Interactions: Identification of non-covalent interactions such as halogen bonding (involving the bromine atom), π-π stacking between pyridine rings, or C-H···N hydrogen bonds, which govern the crystal packing.

For example, studies on related organic molecules like 4-bromo-4'-chloro benzylidene aniline (B41778) have successfully used single-crystal XRD to elucidate the three-dimensional structure and understand the intermolecular forces at play. spectrabase.comgoogle.com

Powder X-ray Diffraction for Phase Identification

Powder X-ray Diffraction (PXRD) is a rapid and non-destructive technique used to identify crystalline phases and assess the purity of a bulk sample. While a single-crystal structure provides the fundamental unit cell, PXRD analyzes the diffraction pattern from a microcrystalline powder.

For this compound, a PXRD analysis would be used to:

Confirm Crystalline Identity: The resulting diffraction pattern serves as a unique "fingerprint" for the specific crystalline form of the compound.

Assess Sample Purity: The presence of sharp, well-defined peaks indicates a highly crystalline material, while the absence of peaks from potential impurities or starting materials confirms its purity.

Identify Polymorphs: Different crystalline forms (polymorphs) of the same compound will produce distinct PXRD patterns. This is critical in materials science and pharmaceutical development.

While specific PXRD data for this compound is not available, the methodology has been widely applied to characterize similar organic materials, where the experimental powder pattern is often compared to one calculated from single-crystal data to confirm the bulk sample's identity. sigmaaldrich.com

In Situ Spectroscopic Techniques for Reaction Monitoring

Understanding the mechanism and kinetics of reactions involving this compound requires monitoring the transformation as it happens. In situ spectroscopic techniques are powerful tools for this purpose, providing real-time data on the consumption of reactants and the formation of intermediates and products.

Real-Time Reaction Progress Monitoring (e.g., In Situ FTIR, NMR)

In situ (in the reaction mixture) monitoring provides a dynamic view of a chemical process, which is often lost in traditional analysis of quenched aliquots.

In Situ FTIR: By inserting an attenuated total reflectance (ATR) probe into the reaction vessel, the FTIR spectrum of the reaction mixture can be recorded over time. For a reaction involving this compound, one could monitor the disappearance of a reactant's characteristic peak or the appearance of the distinct C≡N stretch of the nitrile product around 2260-2210 cm⁻¹. This allows for the calculation of reaction rates and the detection of transient intermediates.

In Situ NMR: Nuclear Magnetic Resonance spectroscopy can also be adapted for real-time monitoring. For a synthesis producing this compound, one could follow the appearance of the characteristic signals for the methyl protons and the aromatic protons in their unique chemical environments in the ¹H NMR spectrum.

These advanced techniques are invaluable for optimizing reaction conditions (temperature, catalyst loading, reaction time) and for gaining a fundamental understanding of reaction mechanisms, although specific applications of these methods to reactions involving this compound are not yet detailed in the literature. researchgate.net

Theoretical and Computational Investigations

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for probing the intrinsic properties of molecules. For 4-bromo-2-methylnicotinonitrile, such calculations would provide invaluable insights into its electronic nature and spectroscopic behavior.

Electronic Structure and Molecular Orbital Analysis

A detailed analysis of the electronic structure would involve the calculation of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energies of these frontier orbitals are fundamental in predicting the molecule's reactivity, with the HOMO energy correlating to its electron-donating ability and the LUMO energy to its electron-accepting ability. The HOMO-LUMO energy gap is a key indicator of chemical stability.

Furthermore, the distribution of electron density and the molecular electrostatic potential (MEP) map would reveal the regions of the molecule that are electron-rich and electron-poor, thereby predicting sites susceptible to electrophilic and nucleophilic attack.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

| Parameter | Hypothetical Value | Significance |

| HOMO Energy | - | Indicates electron-donating character |

| LUMO Energy | - | Indicates electron-accepting character |

| HOMO-LUMO Gap | - | Relates to chemical reactivity and stability |

| Dipole Moment | - | Indicates overall polarity of the molecule |

Note: The values in this table are for illustrative purposes only and are not based on actual experimental or computational data.

Prediction of Spectroscopic Parameters

DFT calculations can accurately predict various spectroscopic parameters, which can then be compared with experimental data to confirm the molecular structure. For this compound, this would include the prediction of its vibrational (Infrared and Raman) and nuclear magnetic resonance (NMR) spectra.

Calculated vibrational frequencies would help in the assignment of the characteristic stretching and bending modes of the C-Br, C-N, C=C, and C-H bonds. Similarly, the calculation of ¹H and ¹³C NMR chemical shifts would aid in the structural elucidation and confirmation of the compound.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time, providing insights into their conformational preferences and interactions with other molecules, such as solvents.

Conformational Analysis and Intermolecular Interactions

While the pyridine (B92270) ring of this compound is largely planar, the rotation of the methyl group could be a subject of conformational analysis. More importantly, MD simulations could be used to understand how molecules of this compound interact with each other in the solid state, predicting crystal packing and identifying key intermolecular interactions like halogen bonding or π-π stacking.

Solvent Effects on Reactivity and Selectivity